N-[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Description
N-[(2Z)-3-(2-Chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxido (sulfone) moiety. The 2-chlorobenzyl substituent at position 3 and the acetamide group at the ylidene position contribute to its structural complexity.
Properties
Molecular Formula |
C14H15ClN2O3S2 |
|---|---|
Molecular Weight |
358.9 g/mol |
IUPAC Name |
N-[3-[(2-chlorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C14H15ClN2O3S2/c1-9(18)16-14-17(6-10-4-2-3-5-11(10)15)12-7-22(19,20)8-13(12)21-14/h2-5,12-13H,6-8H2,1H3 |
InChI Key |
HTPSJVGUTKSDNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Route 1: Sequential Construction of the Thiazole Core
Step 1: Formation of the Tetrahydrothieno[3,4-d]thiazole Scaffold
The core structure is synthesized via cyclization of a thiolactam precursor. This typically involves reacting a 2-aminothiophene derivative with a diketone or dienophile under acidic or oxidative conditions. For example:
-
Precursor Synthesis : React 2-aminothiophene-3-carboxylic acid with 1,2-diketones (e.g., 1,2-cyclohexanedione) in the presence of iodine or other oxidizing agents to form the tetrahydrothieno[3,4-d]thiazole ring.
-
Oxidation to 5,5-Dioxide : Treatment with hydrogen peroxide or m-chloroperbenzoic acid introduces the sulfone (5,5-dioxide) functionality.
Step 2: Introduction of the 2-Chlorobenzyl Group
Alkylation or nucleophilic substitution is used to attach the 2-chlorobenzyl moiety:
-
Alkylation : React the thiazole intermediate with 2-chlorobenzyl bromide in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃.
-
Stereochemical Control : Ensure the Z-configuration by controlling reaction conditions (e.g., low temperature, steric hindrance from bulky substituents).
Step 3: Acetamide Formation
The acetamide group is introduced via amide coupling:
Route 2: Hantzsch-Type Cyclization
Step 1: Hantzsch Thiazole Synthesis
A β-ketoester and thiourea undergo cyclization to form the thiazole ring:
-
Reaction : React 2-chlorobenzyl β-ketoester with thiourea in ethanol under reflux, followed by oxidation to the sulfone.
-
Cyclization : Acidic conditions (e.g., HCl) promote ring closure.
Step 2: Functionalization
-
Acetamide Attachment : Post-cyclization, introduce the acetamide via nucleophilic substitution or coupling.
Reaction Conditions and Optimization
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Solvent | DMF, DCM, THF | Ethanol, AcOH |
| Temperature | 0–25°C (alkylation) | Reflux (60–80°C) |
| Base/Catalyst | K₂CO₃, Et₃N | HCl, p-TsOH |
| Oxidizing Agent | H₂O₂, m-CPBA | I₂, O₂ |
| Yield | 45–60% (alkylation) | 50–70% (cyclization) |
Critical Challenges and Solutions
Stereochemical Control (Z-Configuration)
Oxidation Selectivity
-
Controlled Oxidation : Use stoichiometric H₂O₂ to prevent over-oxidation of sulfur atoms.
-
Acidic Conditions : Prevent decomposition of the sulfone group during cyclization.
Characterization Techniques
Spectroscopic Data
Crystallographic Data
-
Dihedral Angles : Twisting between thiazole and aryl rings (e.g., 61.8° in analogous compounds).
-
Hydrogen Bonding : N–H···O interactions stabilize crystal packing.
Comparative Analysis of Analogous Compounds
Chemical Reactions Analysis
N-[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the oxidation state of the sulfur atom in the thiazole ring.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide exhibit promising antimicrobial activity against various bacterial and fungal strains. Preliminary studies suggest that this compound may inhibit the growth of pathogens through mechanisms such as enzyme inhibition or disruption of cellular processes .
Anticancer Activity
The compound has been evaluated for its anticancer properties. Studies have shown that thiazole derivatives can exhibit cytotoxic effects against cancer cell lines, including breast cancer cells (MCF7). The mechanism of action may involve the modulation of signaling pathways relevant to cell proliferation and apoptosis .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on thiazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria and fungi. The results indicated that certain derivatives had significantly lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .
- Cytotoxicity Against Cancer Cells : In vitro studies showed that compounds with structural similarities to this compound exhibited cytotoxic effects on MCF7 cells. The study utilized the Sulforhodamine B assay to quantify cell viability post-treatment .
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and interaction with cellular membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can be contextualized against related compounds from the literature. Below is a detailed comparison:
Key Comparisons
Thiazolo[3,2-a]pyrimidine derivatives () exhibit planar fused rings but lack sulfone groups, reducing polarity.
Substituent Effects: Chloro vs. Benzylidene vs. Benzyl: Benzylidene substituents in introduce conjugation, altering electronic properties and possibly redox activity.
Synthesis and Yield: Moderate yields (~68%) in suggest challenges in forming thiazolo-pyrimidine systems, whereas thiadiazole derivatives () achieve higher yields (82%) via optimized coupling methods.
Spectroscopic and Physical Properties :
- IR spectra of related compounds show characteristic NH (3,400–3,200 cm⁻¹) and CN (2,200 cm⁻¹) stretches, consistent with the target compound’s expected features.
- The 3,4-dichlorophenyl acetamide () forms hydrogen-bonded dimers, suggesting similar intermolecular interactions could stabilize the target compound’s solid state.
Biological Implications: Sulfone groups in the target compound may enhance hydrogen bonding to biological targets compared to non-sulfonated analogs. Thiadiazole derivatives () with acryloyl groups exhibit dual carbonyl functionalities, which could mimic enzyme substrates, a feature absent in the target compound.
Research Findings and Implications
- Structural Optimization : The chloro and sulfone groups in the target compound balance lipophilicity and polarity, making it a candidate for central nervous system targets where solubility and permeability are critical.
- Synthetic Challenges: Higher yields in thiadiazole systems () highlight the need for improved methodologies for fused thieno-thiazole synthesis.
- Crystallography : The dihedral angles observed in suggest conformational flexibility in acetamide-thiazole systems, which may influence the target compound’s binding mode.
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including cyclization of thiazole precursors and substitution with 2-chlorobenzyl groups. Key steps include:
- Cyclocondensation : Using thioamide intermediates under acidic conditions to form the thieno[3,4-d]thiazole core .
- Sulfonation : Controlled oxidation (e.g., H₂O₂/CH₃COOH) to introduce sulfone groups .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization to achieve >95% purity . Optimization requires strict control of temperature (60–80°C for cyclization) and solvent polarity (DMF for solubility vs. ethanol for precipitation) .
Q. Which spectroscopic techniques are critical for structural validation?
- ¹H/¹³C NMR : Confirm regioselectivity of the 2-chlorobenzyl group and Z-configuration of the imine bond (δ 7.2–7.5 ppm for aromatic protons; δ 165–170 ppm for carbonyls) .
- IR Spectroscopy : Detect sulfone (S=O stretching at 1150–1250 cm⁻¹) and amide (C=O at 1680 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 409.3 [M+H]⁺) .
Advanced Research Questions
Q. How can contradictions in biological activity data be resolved across studies?
Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Solubility limitations : Use DMSO stock solutions (<0.1% v/v) to avoid aggregation .
- Metabolic instability : Perform stability assays in liver microsomes to identify degradation products . Cross-validation with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) is recommended .
Q. What computational strategies predict interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., PDB 1ATP). The 2-chlorobenzyl group shows hydrophobic interactions with Leu83 and Val109 residues .
- MD Simulations : Analyze stability of ligand-receptor complexes (GROMACS, 100 ns trajectories) to assess entropic contributions .
- QSAR : Correlate substituent electronegativity (e.g., Cl vs. F) with inhibitory potency using Hammett constants .
Q. How does regioselective functionalization impact pharmacological properties?
Modifications at the acetamide or thienothiazole positions alter activity:
- Acetamide substitution : Introducing methoxy groups (e.g., 2-methoxyacetamide) enhances blood-brain barrier penetration (logP reduction from 3.2 to 2.8) .
- Benzyl group variation : 2,6-Dichlorophenyl analogs show 10× higher kinase inhibition than 2-chlorobenzyl, but increased hepatotoxicity . Synthetic strategies for regioselectivity include directed ortho-metalation for aromatic substitutions .
Methodological Challenges
Q. What strategies mitigate byproduct formation during sulfonation?
- Stepwise oxidation : Use H₂O₂ in glacial acetic acid (0–5°C) to avoid over-oxidation to sulfonic acids .
- Byproduct monitoring : TLC (Rf 0.3 in CHCl₃:MeOH 9:1) identifies sulfoxide intermediates .
- Quenching with Na₂S₂O₃ : Terminates excess oxidizing agents before purification .
Q. How to address low yields in imine bond formation?
- Catalysis : Employ Ti(OiPr)₄ (5 mol%) to accelerate Schiff base formation .
- Dean-Stark trap : Remove H₂O to shift equilibrium toward imine product .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 30min (70°C, 300W) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
